Sigma-1 Receptor Affinity & Selectivity Advantage of Piperidine-4-carboxamide Scaffold
In a series of piperidine-4-carboxamide derivatives, the tetrahydroquinoline analogue 2k bearing a 4-chlorobenzyl substituent on the piperidine nitrogen achieved a sigma-1 receptor Ki of 3.7 nM and a Kis2/Kis1 selectivity ratio of 351, demonstrating that the piperidine-4-carboxamide core can be tuned for exceptional sigma-1 affinity and subtype selectivity [1]. While 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide itself has not been tested in this assay, it shares the same piperidine-4-carboxamide core and presents a distinct dihydroisoquinoline-acetyl N-substituent that, by analogy, is expected to yield a unique selectivity signature relative to the published 4-chlorobenzyl derivative.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and selectivity over sigma-2 |
|---|---|
| Target Compound Data | Not directly determined; scaffold shared with series |
| Comparator Or Baseline | Compound 2k: Ki(sigma-1) = 3.7 nM; Ki(sigma-2)/Ki(sigma-1) = 351 |
| Quantified Difference | Quantitative difference for target compound cannot be calculated without experimental data; scaffold class shows nanomolar potency and high selectivity potential. |
| Conditions | Radioligand binding assay against sigma-1 and sigma-2 receptors using [3H]-(+)-pentazocine and [3H]-DTG, respectively (as described in Zampieri et al., 2015). |
Why This Matters
For scientists selecting a piperidine-4-carboxamide fragment for sigma receptor SAR campaigns, the dihydroisoquinoline-acetyl substituent offers an unexplored vector for modulating selectivity that cannot be achieved with the published arylalkyl or benzyl analogues.
- [1] Zampieri, D., Laurini, E., Vio, L., Fermeglia, M., Pricl, S., Wunsch, B., Schepmann, D., Mamolo, M. G. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 797-808. View Source
